1-chloro-4-(chloromethoxy)butane

Chloromethylation Friedel-Crafts Aromatic substitution

1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0) is a bifunctional alkylating agent belonging to the halomethyl alkyl ether class, with molecular formula C₅H₁₀Cl₂O and molecular weight 157.04 g/mol. It contains two electrophilic chlorine sites—a terminal chloroalkyl group and a chloromethoxy group—that exhibit differential reactivity.

Molecular Formula C5H10Cl2O
Molecular Weight 157
CAS No. 3970-17-0
Cat. No. B6235668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-4-(chloromethoxy)butane
CAS3970-17-0
Molecular FormulaC5H10Cl2O
Molecular Weight157
Structural Identifiers
SMILESC(CCCl)COCCl
InChIInChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0) Procurement Guide: Properties, Differentiation, and Selection Evidence


1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0) is a bifunctional alkylating agent belonging to the halomethyl alkyl ether class, with molecular formula C₅H₁₀Cl₂O and molecular weight 157.04 g/mol . It contains two electrophilic chlorine sites—a terminal chloroalkyl group and a chloromethoxy group—that exhibit differential reactivity [1]. This compound serves as a chloromethylating reagent for aromatic substrates and polymers, and as a versatile intermediate in organic synthesis for introducing the chloromethyl group or enabling sequential nucleophilic substitutions [1].

Why 1-Chloro-4-(chloromethoxy)butane Cannot Be Replaced by In-Class Analogs: Key Differentiation Factors


Halomethyl alkyl ethers and related bifunctional alkylating agents are not interchangeable. 1-Chloro-4-(chloromethoxy)butane occupies a distinct performance niche defined by three parameters: its chloromethylation efficiency surpasses that of the symmetric bifunctional analog 1,4-bis(chloromethoxy)butane (BCMB) across multiple aromatic substrates [1]; it avoids the confirmed human carcinogenicity of the benchmark chloromethylating agent bis(chloromethyl) ether (BCME) while maintaining effective reactivity [1][2]; and its physical properties—particularly boiling point and flash point—provide safer handling windows than low-boiling alternatives such as chloromethyl methyl ether (bp 59 °C) or chloromethyl butyl ether (bp 121 °C) [3]. The presence of two electronically distinct electrophilic centers (alkyl chloride vs. chloromethoxy) further enables sequential, chemoselective derivatization that monofunctional or symmetrically bifunctional analogs cannot replicate [1].

1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0): Quantitative Comparator Evidence for Scientific Selection


Chloromethylation Preparative Yield vs. 1,4-Bis(chloromethoxy)butane (BCMB)

In a direct head-to-head study by Olah et al., 1-chloro-4-chloromethoxybutane produced consistently higher preparative yields than 1,4-bis(chloromethoxy)butane (BCMB) for the chloromethylation of five aromatic substrates: benzene (53% vs. 43%), toluene (60% vs. 51%), p-xylene (55% vs. 50%), m-xylene (70% vs. 44%), and mesitylene (55% para isomer vs. 41%) [1]. The mean yield improvement across substrates was 11.5 percentage points. Reactions were conducted under identical conditions with stannic chloride catalyst in homogeneous aromatic hydrocarbon solutions at 65 °C [1].

Chloromethylation Friedel-Crafts Aromatic substitution

Safety Profile vs. Bis(chloromethyl) Ether (BCME): Non-Carcinogenic Chloromethylating Alternative

Bis(chloromethyl) ether (BCME, CAS 542-88-1) is a confirmed human carcinogen (IARC Group 1, EPA Group A), with sufficient evidence from both human occupational exposure studies and animal bioassays [2]. 1-Chloro-4-chloromethoxybutane belongs to a class of longer-chain halomethyl alkyl ethers designed to reduce volatility and inhalation risk while retaining chloromethylation functionality [1]. The original Olah publication explicitly notes the carcinogenic hazard of BCME and recommends the title compound and BCMB as practical alternatives with reduced inhalation hazard due to their higher boiling points [1]. The Chinese-language literature further describes BCMB (the symmetric analog) as a 'non-toxic' and 'non-carcinogenic' chloromethylation reagent, establishing a class-level safety differentiation for 1,4-butanediol-derived chloromethyl ethers versus BCME [3].

Chemical safety Carcinogenicity Chloromethylation reagents

Optimized Physical Properties for Safe Handling and Process Control

The physical property profile of 1-chloro-4-(chloromethoxy)butane positions it in an optimal handling window relative to its closest analogs. Its atmospheric boiling point of 194.9 °C (760 mmHg) is substantially higher than chloromethyl methyl ether (59 °C), chloromethyl butyl ether (121 °C), and 1-chloro-4-methoxybutane (138.3 °C), yet lower than BCMB (232.8 °C), facilitating distillation-based purification without excessive thermal stress [1][2]. The flash point of 66.9 °C is above the threshold (60 °C) for flammable liquid classification under many regulatory frameworks, unlike chloromethyl butyl ether (flash point 39 °C) and 1-chloro-4-methoxybutane (flash point 47.8 °C), which are classified as highly flammable [1]. Density of 1.12 g/cm³ provides practical solvent compatibility and phase separation characteristics distinct from both lighter analogs and denser BCME [1].

Physical properties Boiling point Flash point Density Process safety

Bifunctional Electrophilic Architecture: Differential Reactivity of Alkyl Chloride vs. Chloromethoxy Group

Unlike symmetrical bifunctional reagents (e.g., BCMB, which presents two identical chloromethoxy termini) or monofunctional chloromethyl ethers, 1-chloro-4-(chloromethoxy)butane possesses two electronically distinct electrophilic sites: a primary alkyl chloride at C-4 and a chloromethoxy group at C-1 [1]. The chloromethoxy oxygen atom participates in neighboring-group stabilization of the developing carbocation during Friedel-Crafts chloromethylation, forming an incipient halomethyltetrahydrofuranonium ion—a reactive Meerwein-type oxonium species that facilitates electrophilic aromatic substitution under mild conditions [1]. The terminal alkyl chloride is available for subsequent nucleophilic displacement (SN2) with amines, thiols, alkoxides, or other nucleophiles after the chloromethylation step has been completed . This sequential reactivity pattern—chloromethylation first, then nucleophilic substitution—is not achievable with BCMB (which crosslinks after the first substitution) or monofunctional chloromethyl butyl ether (which cannot participate in a second functionalization) [1][2].

Bifunctional reagent Sequential derivatization Chemoselectivity Halomethylation

Patent Recognition: Established Utility in Polystyrene Halomethylation

1-Chloro-4-(chloromethoxy)butane is explicitly claimed as a halomethylating agent for polystyrene in US Patent 3,995,094 (Crosby et al., 1976) [1]. The patent describes the halomethylation of styrene-based polymers using halomethoxybutanes of formula X(CH₂)₄OCH₂Y (where X and Y are halogens), with 1-chloro-4-(chloromethoxy)butane being a specifically enumerated embodiment [1]. The patent further describes the downstream conversion of halomethylated polystyrene to anion exchange resins, establishing a direct industrial application pathway [1]. This patent recognition, alongside the foundational Olah 1974 Synthesis paper and the detailed mechanistic study in J. Org. Chem. 1976 [2], provides a peer-reviewed and legally documented basis for the compound's utility that is absent for many less-studied analogs.

Polymer functionalization Halomethylation Polystyrene Anion exchange resin

1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0): Recommended Application Scenarios Based on Quantitative Evidence


Chloromethylation of Aromatic Substrates Where Yield Optimization Is Critical

For laboratories and CDMOs performing Friedel-Crafts chloromethylation of electron-rich arenes (benzene, toluene, xylenes, mesitylene), 1-chloro-4-(chloromethoxy)butane provides 5–26 percentage points higher preparative yield than BCMB under identical conditions, with the greatest advantage observed for m-xylene (+26 points) [1]. This yield differential becomes economically decisive in multi-kilogram campaigns where reagent cost per mole of product is a primary selection criterion.

BCME Replacement in Safety-Conscious Chloromethylation Workflows

Institutional EH&S policies increasingly restrict or prohibit bis(chloromethyl) ether (BCME, IARC Group 1 carcinogen). 1-Chloro-4-(chloromethoxy)butane provides a functional alternative with established chloromethylation activity, while its bp of 194.9 °C and flash point of 66.9 °C offer substantially reduced inhalation and fire hazards compared to BCME (bp 104 °C) and other low-boiling chloromethyl ethers [2][3]. Selection of this compound supports compliance with OSHA laboratory safety standards and IARC-recommended occupational exposure minimization.

Two-Step Sequential Derivatization in Medicinal Chemistry and Polymer Functionalization

The asymmetric bifunctional architecture—Friedel-Crafts-active chloromethoxy group plus SN2-active alkyl chloride—enables a sequential synthesis strategy: (1) chloromethylate an aromatic scaffold, then (2) elaborate the pendant chloroalkyl chain via nucleophilic displacement with amines, thiols, or alkoxides [4]. This is not achievable with symmetrical reagents like BCMB (which crosslinks) or monofunctional reagents like chloromethyl butyl ether. This two-step strategy is directly relevant to linker chemistry, polymer-supported reagents, and functionalized resin synthesis.

Polystyrene and Aromatic Polymer Halomethylation for Ion-Exchange Resin Production

US Patent 3,995,094 provides validated protocols for the halomethylation of polystyrene and styrene-divinylbenzene copolymers using 1-chloro-4-(chloromethoxy)butane with Lewis acid catalysts (SnCl₄, ZnCl₂) [5]. The resulting chloromethylated polymers are direct precursors to anion exchange resins, chelating resins, and solid-phase synthesis supports. The documented patent pathway reduces process development time for industrial resin manufacturers and academic groups developing novel functional materials.

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